Compound Description: CQ211 (8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[1,2,3]triazolo[4,5-c]quinolin-4-one) is a highly potent and selective RIOK2 inhibitor. [] It displays high binding affinity to RIOK2 and demonstrates excellent selectivity in both enzymatic and cellular studies. [] CQ211 exhibits potent proliferation inhibition activity against multiple cancer cell lines and shows promising in vivo efficacy in mouse xenograft models. []
Compound Description: TR-10 is a triazine derivative that exhibits sedative and neuroleptic actions. [] It demonstrates anti-methamphetamine activity, suppresses conditioned avoidance response, and produces taming effects. [] TR-10 also decreases exploratory behavior and exhibits cataleptogenic activity. []
Compound Description: This compound's crystal structure has been reported, revealing that the piperazine ring adopts a chair conformation. [] The crystal structure is stabilized by weak intermolecular C—H⋯N hydrogen-bond interactions. []
Compound Description: CYH33 is a highly potent and selective PI3Kα inhibitor with a pyrrolo[2,1-f][1,2,4]triazine core. [, ] It displays potent anti-proliferative activity against a panel of cancer cell lines and has shown efficacy in inhibiting tumor growth in vivo. [, ] CYH33 has a favorable pharmacokinetic profile and is orally bioavailable. [, ]
Compound Description: This compound is characterized by a 3-chloropyridazine ring connected to a piperazine ring, which is further substituted by a 3-(trifluoromethyl)phenyl group. [] The crystal structure reveals that the piperazine ring adopts a chair conformation and the overall structure is stabilized by weak intermolecular C—H⋯N hydrogen bond interactions. []
Compound Description: This compound is a dopamine D3 ligand. [] Its crystal structure shows the piperazine ring in a chair conformation and reveals intermolecular hydrogen bonding. []
Compound Description: This compound is an arylpiperazin-1-yl-ethyl-benzimidazole derivative that exhibits promising atypical neuroleptic potency. [] It displays a higher binding affinity for 5-HT2A receptors compared to D2 receptors. [] The compound also shows non-cataleptic action in rats and prevents d-amphetamine-induced hyperlocomotion in mice. []
Compound Description: 13h is a 2,4,6-trisubstituted pyrimidine derivative with demonstrated antitumor activity. [] It shows potent inhibitory effects against MGC-803 (human gastric cancer cells) and PC-3 (human prostate cancer cells) cell lines. []
Compound Description: 13i, another 2,4,6-trisubstituted pyrimidine derivative, exhibits potent antitumor activities, particularly against PC-3 cells. [] It has shown promising potency with an IC50 value of 2.29 μmol/L against PC-3 cells. []
Macozinone
Compound Description: Macozinone (2-[4-(cyclohexylmethyl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one) is a promising drug candidate for drug-sensitive and drug-resistant tuberculosis. [] It has successfully completed phase I clinical trials. []
Compound Description: C110g is a trifluoromethyl benzopyran derivative that exhibits potent cytotoxic effects on HeLa human cervical cancer cells. [] It induces DNA damage, G1 cell cycle arrest, and apoptosis in HeLa cells. []
Compound Description: Analog 24 is an aminopyrazole compound that selectively inhibits CDK5 over CDK2 in cancer cell lines. [] It reduces Mcl-1 levels, a protein involved in apoptosis regulation, in a concentration-dependent manner. [] Studies suggest that combining analog 24 with Bcl-2 inhibitors could potentially enhance apoptosis in pancreatic cancer cells. []
Compound Description: Navitoclax is a potent Bcl-2/Bcl-xL/Bcl-w inhibitor that induces apoptosis by targeting these anti-apoptotic proteins. [, ] It is investigated in combination therapies, particularly with agents that modulate Mcl-1 function, for enhanced anti-cancer activity. [, ]
Compound Description: Flumatinib is an antineoplastic tyrosine kinase inhibitor being investigated for treating chronic myelogenous leukemia (CML). [] It is primarily metabolized through amide bond cleavage, N-demethylation, N-oxidation, and hydroxylation. []
Compound Description: Imatinib is a tyrosine kinase inhibitor used to treat certain types of cancer, including chronic myeloid leukemia (CML). [] It functions by blocking the activity of specific proteins that promote cancer cell growth.
Compound Description: AMG6880 acts as a potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. [] It effectively blocks TRPV1 activation induced by both capsaicin and protons. []
Compound Description: BCTC is a potent antagonist that specifically targets the TRPV1 channel, inhibiting its activation by both capsaicin and protons. []
Compound Description: AMG0610 exhibits selective antagonism towards the TRPV1 channel, primarily blocking its activation by capsaicin but not by protons. []
Capsazepine
Compound Description: Capsazepine is a well-known antagonist of the TRPV1 channel, primarily known for its ability to block capsaicin-induced activation, but it doesn't effectively block proton-induced activation. []
Compound Description: Nintedanib is an antineoplastic agent. [] The patent describes a pharmaceutical composition containing Nintedanib, trifluridine, and tipiracil for treating colorectal cancer. []
Compound Description: Trifluridine is an antineoplastic agent. [] It is part of a pharmaceutical composition, along with Nintedanib and tipiracil, intended for the treatment of colorectal cancer. []
Compound Description: Tipiracil is an antineoplastic agent. [] It is a component of a pharmaceutical composition, along with Nintedanib and trifluridine, designed for treating colorectal cancer. []
Compound Description: R-VK4-40 is a recently developed, highly selective dopamine D3 receptor antagonist with potential therapeutic applications in treating opioid and cocaine use disorders. [] It has demonstrated safety in preclinical studies, showing no adverse cardiovascular effects when co-administered with oxycodone or cocaine. []
Compound Description: R-VK4-116 is another novel, highly selective dopamine D3 receptor antagonist, similar in structure and properties to R-VK4-40. [] It displays promising potential for treating opioid and cocaine use disorders, demonstrating a favorable safety profile in preclinical studies. []
Compound Description: GSK598,809 is a dopamine D3 receptor antagonist. [] It has shown efficacy in preclinical models for opioid and cocaine use disorders but has raised concerns due to reported adverse cardiovascular effects when combined with cocaine. []
Compound Description: L-741,626 is a dopamine D2 receptor-selective antagonist known for its ability to increase blood pressure and heart rate. []
Compound Description: These are a series of compounds with varying alkoxy chain lengths (6i-6m, 8f-8i) and substitutions on the phenylpiperazine unit (fluoro or trifluoromethyl). [] They were evaluated for antimicrobial activity against Candida albicans, Staphylococcus aureus, and Escherichia coli. []
Compound Description: Osanetant is a neurokinin 3 receptor antagonist that has undergone clinical trials for schizophrenia treatment. [] It interacts with specific amino acid residues within the transmembrane domains of the neurokinin 3 receptor, leading to receptor antagonism. []
Compound Description: Talnetant is a neurokinin 3 receptor antagonist that has been clinically investigated for potential therapeutic benefits in treating schizophrenia. []
Compound Description: [3H]Me-Talnetant is a radiolabeled derivative of Talnetant, a neurokinin 3 receptor antagonist. [] It is used as a tool in binding assays and to investigate the interactions between neurokinin 3 receptor antagonists and the receptor binding site. []
Compound Description: RO49085940 is a neurokinin 3 receptor antagonist belonging to a different chemical class than Me-Talnetant and Osanetant. [] It interacts with specific amino acid residues in the neurokinin 3 receptor, leading to receptor antagonism. []
Compound Description: ABT-925 is a compound for which a quantitative determination method in human plasma has been developed and validated. [] This method, employing online solid-phase extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS), was used in Phase II clinical trials. []
Compound Description: ABT-263 is a Bcl-2 family inhibitor, and its various crystalline forms and solvates have been studied and patented for their use in treating diseases associated with the Bcl-2 protein. [, ] These different forms are designed to optimize the drug's properties, such as solubility and bioavailability. [, ]
Compound Description: This compound is a Smoothened inhibitor. [] The patent proposes its use in combination with a PI3K kinase inhibitor for the treatment of cancer associated with Hedgehog signaling, particularly medulloblastoma and resistant tumors. []
Compound Description: This compound acts as a Smoothened inhibitor. [] The patent suggests its potential therapeutic use in combination with a PI3K kinase inhibitor for treating cancers associated with the Hedgehog signaling pathway, such as medulloblastoma and resistant tumors. []
Compound Description: This compound is a Smoothened inhibitor. [] The patent proposes using it with a PI3K kinase inhibitor for treating cancers linked to the Hedgehog signaling pathway, specifically medulloblastoma and resistant tumors. []
Compound Description: This compound is a PI3K kinase inhibitor. [] It is suggested for use in combination with a Smoothened inhibitor for the treatment of cancers associated with Hedgehog signaling, such as medulloblastoma and resistant tumors. []
Compound Description: This compound acts as a PI3K kinase inhibitor. [] It is suggested for use in combination with a Smoothened inhibitor to treat cancers associated with the Hedgehog signaling pathway, particularly medulloblastoma and resistant tumors. []
Compound Description: This compound functions as a PI3K kinase inhibitor. [] It is proposed for use in combination with a Smoothened inhibitor for the treatment of cancers associated with the Hedgehog signaling pathway, specifically medulloblastoma and resistant tumors. []
Compound Description: This compound is one of a series of compounds designed to induce apoptosis. [] They are suggested as potential treatments for cancer, immune disorders, and autoimmune diseases. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.